3-(2H-1,3-benzodioxol-5-yl)-5-{5-[(3,4-dimethoxybenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole
Description
This compound is a 1,2,4-oxadiazole derivative characterized by a benzodioxolyl group at position 3 and a furan-2-yl moiety substituted with a 3,4-dimethoxybenzenesulfonylmethyl group at position 3. The 1,2,4-oxadiazole core is a heterocyclic scaffold known for its pharmacological relevance, including antimicrobial, antiviral, and enzyme-inhibitory properties .
The molecular weight of this compound is inferred to exceed 450 g/mol based on similar derivatives (e.g., S333-0062, MolWeight: 359.38 g/mol ), with the sulfonylmethyl group adding significant mass.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[5-[(3,4-dimethoxyphenyl)sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O8S/c1-27-16-8-5-15(10-19(16)28-2)33(25,26)11-14-4-7-18(31-14)22-23-21(24-32-22)13-3-6-17-20(9-13)30-12-29-17/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUIQZLNEORTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, pharmacological activities, and synthetic methodologies of the target compound with similar 1,2,4-oxadiazole derivatives:
Key Differences and Implications
Substituent Effects on Bioactivity :
- The sulfonylmethyl-furan group in the target compound may confer stronger hydrogen-bonding interactions with enzyme active sites compared to simpler substituents (e.g., methoxyphenyl in 5k or benzotriazole in ).
- The benzodioxolyl moiety enhances metabolic stability relative to dichlorophenyl (in MAO inhibitors ) but may reduce aqueous solubility.
Synthetic Challenges :
- The target compound’s synthesis likely requires multi-step functionalization, including sulfonylation of the furan-methyl group, which is more complex than the SN2-driven routes used for benzotriazole derivatives .
Pharmacological Potential: Analogues with sulfonyl groups (e.g., benzenesulfonamides in MAO inhibitors ) exhibit enhanced binding to flavin-dependent enzymes. The target compound’s 3,4-dimethoxybenzenesulfonyl group could similarly target oxidoreductases.
Research Findings and Data Gaps
- Antiviral Activity : The furan-sulfonyl group resembles antipicornaviral oxadiazoles , though substituent steric effects may alter efficacy.
- Synthetic Feasibility : Evidence from analogous compounds (e.g., ) indicates that DIC-mediated coupling or UV-induced cyclization could be adapted for synthesis.
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